

Application of Gastrin I (1-14) in 3D Cell Culture Models

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Compound of Interest

Compound Name: Gastrin I (1-14), human

Cat. No.: B612673

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin I is a peptide hormone crucial for the regulation of gastric acid secretion and the proliferation of gastrointestinal epithelium.[1][2][3][4] The biologically active fragment, Gastrin I (1-14), exerts its effects primarily through the cholecystokinin B (CCK2) receptor, a G-protein coupled receptor.[1][3][5][6] The activation of the CCK2 receptor by gastrin initiates a cascade of intracellular signaling pathways, including MAPK, PI3K/AKT, and Wnt/ β -catenin, which are critically involved in cell growth, differentiation, and proliferation.[1][5][7] In the context of cancer, the gastrin/CCK2R axis has been implicated in the progression of various gastrointestinal malignancies.[1][2][3][5][6][7][8]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cultures by recapitulating the complex cell-cell and cell-extracellular matrix (ECM) interactions, as well as nutrient and oxygen gradients found in vivo.[9][10] Gastrin I (1-14) is increasingly being utilized as a key media supplement for the culture of gastric, intestinal, and pancreatic organoids, and in the formation of tumor spheroids, to study both normal physiological processes and the mechanisms of cancer development.[9][11][12][13][14][15][16]

These application notes provide an overview of the role of Gastrin I (1-14) in 3D cell culture models and detailed protocols for its application in spheroid and organoid systems.

Data Presentation

Quantitative Effects of Gastrin on Cell Proliferation and Spheroid Formation

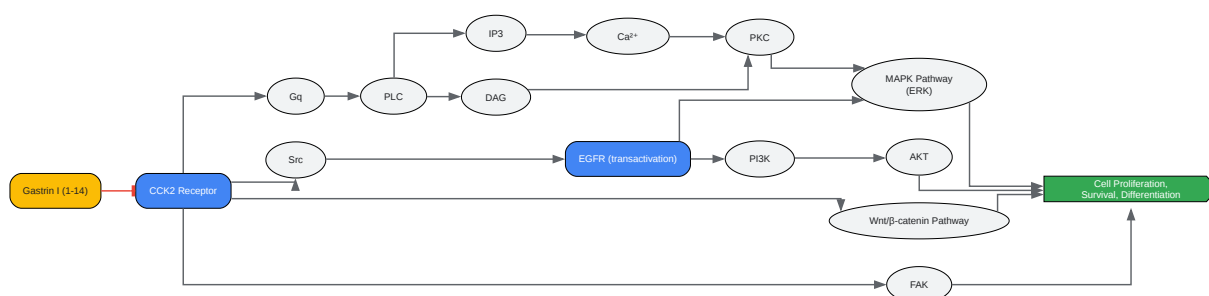
The following table summarizes the reported quantitative effects of gastrin on cell proliferation and 3D culture formation. It is important to note that much of the detailed quantitative data comes from 2D cell culture, while the effect in 3D cultures is often described qualitatively as promoting formation and growth.

Cell Model/System	Gastrin Concentration	Observed Effect	Reference
AR42J cells (2D)	Not Specified	~1.5-fold increase in DNA synthesis	[5]
GH3 cells (2D)	Not Specified	~1.6-fold increase in DNA synthesis	[5]
HT-29 cells (2D)	Not Specified	Up to 1.6-fold increase in DNA synthesis	[5]
CHO cells (2D)	Not Specified	~1.8-fold increase in DNA synthesis	[5]
Rat-1 cells (2D)	Not Specified	~3-fold increase in DNA synthesis	[5]
Swiss 3T3 cells (2D)	Not Specified	~4-fold increase in DNA synthesis	[5]
Cck2r+Hdc-progenitor cells (3D spheroids)	100 nmol/L	Significant increase in sphere formation	[17]
Cck2r+Hdc-progenitor cells (3D spheroids)	1 μ mol/L	Significant increase in sphere formation	[17]

Signaling Pathways

Gastrin I (1-14) Signaling Cascade

Gastrin I (1-14) binding to the CCK2 receptor activates multiple downstream signaling pathways that converge to regulate gene expression related to cell proliferation, survival, and differentiation. The diagram below illustrates the key signaling cascades initiated by Gastrin I (1-14).



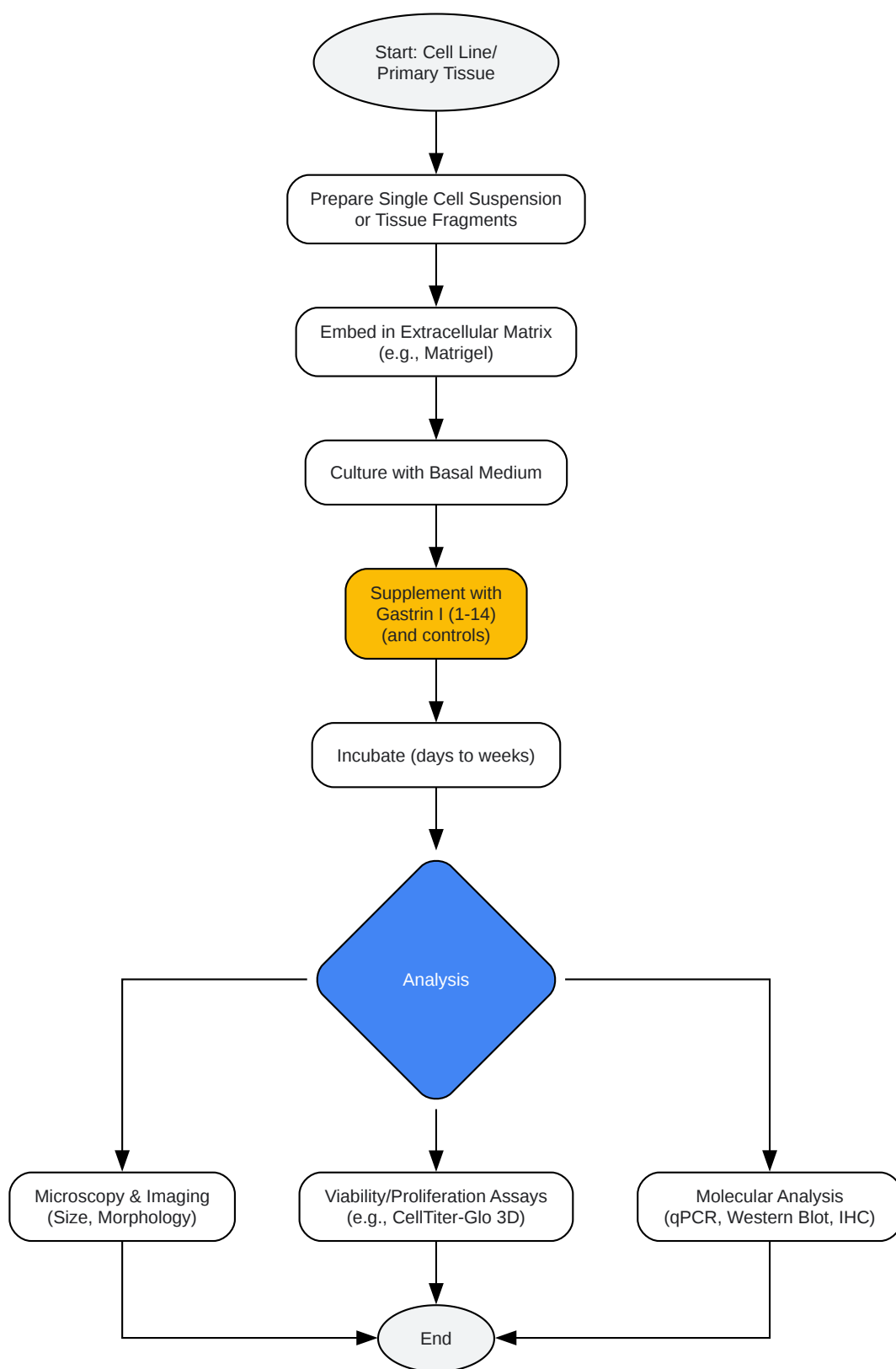
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Caption: Gastrin I signaling pathways in 3D cell culture models.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for studying the effects of Gastrin I (1-14) in 3D cell culture models.



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Caption: General workflow for Gastrin I (1-14) application in 3D culture.

Protocol 1: Formation of Tumor Spheroids with Gastrin I (1-14) Stimulation

This protocol describes the formation of tumor spheroids from a gastric cancer cell line using the hanging drop method and subsequent stimulation with Gastrin I (1-14).

Materials:

- Gastric cancer cell line (e.g., AGS, MKN1)
- Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
- Gastrin I (1-14) peptide
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Trypsin-EDTA
- Hanging drop spheroid culture plates or non-adherent round-bottom plates
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Cell Preparation:
 - Culture gastric cancer cells to 80-90% confluency in a T75 flask.
 - Wash cells with PBS and detach using Trypsin-EDTA.
 - Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
 - Resuspend the cell pellet in complete medium and perform a cell count.
- Spheroid Formation (Hanging Drop Method):

- Adjust the cell suspension to a concentration of 2.5×10^5 cells/mL in complete medium.
- Pipette 20 μ L drops of the cell suspension onto the inside of the lid of a sterile petri dish. This will result in 5,000 cells per drop.
- Add sterile PBS to the bottom of the petri dish to maintain humidity.
- Invert the lid and place it on the dish. Incubate for 48-72 hours to allow for spheroid formation.
- Gastrin I (1-14) Treatment:
 - Prepare a stock solution of Gastrin I (1-14) in sterile water or an appropriate solvent. Further dilute in complete medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
 - After initial spheroid formation, carefully transfer the spheroids to a non-adherent round-bottom 96-well plate.
 - Replace the medium with 200 μ L of fresh complete medium (control) or medium containing the different concentrations of Gastrin I (1-14).
 - Culture for the desired experimental duration (e.g., 3-7 days), changing the medium every 2-3 days.
- Analysis:
 - Spheroid Growth: Monitor spheroid size and morphology daily using an inverted microscope. Capture images and measure the diameter to calculate the volume.
 - Viability Assay: Use a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D) according to the manufacturer's instructions to quantify cell proliferation.
 - Molecular Analysis: Harvest spheroids for downstream analysis such as qPCR to assess the expression of proliferation markers (e.g., Ki-67, PCNA) or western blotting to analyze signaling pathway activation (e.g., phosphorylation of ERK, AKT).

Protocol 2: Gastric Organoid Culture with Gastrin I (1-14) Supplementation

This protocol outlines the establishment of human gastric organoids from biopsy tissue and their maintenance with a Gastrin I (1-14) supplemented medium.

Materials:

- Human gastric biopsy tissue
- Basement membrane matrix (e.g., Matrigel®)
- Advanced DMEM/F12 medium
- Supplements: B27, N2, 1.25 mM N-acetylcysteine, 10 mM Nicotinamide
- Growth Factors: 50 ng/mL EGF, 100 ng/mL Noggin, 500 ng/mL R-spondin1, 100 ng/mL FGF10, 50% Wnt3a conditioned medium
- 10 nM Gastrin I (1-14)
- TGF- β inhibitor (e.g., 2 μ M A83-01)
- ROCK inhibitor (e.g., 10 μ M Y-27632)
- Gentle cell dissociation reagent
- Non-adherent culture plates

Procedure:

- Tissue Processing and Gland Isolation:
 - Wash the gastric biopsy tissue with cold PBS.
 - Mince the tissue into small fragments and incubate with a gentle cell dissociation reagent to isolate gastric glands.

- Filter the suspension to remove undigested tissue.
- Centrifuge the gland suspension and wash with basal medium.
- Organoid Seeding:
 - Resuspend the isolated glands in a cold basement membrane matrix.
 - Dispense 50 μ L domes of the gland/matrix mixture into a pre-warmed 24-well plate.
 - Allow the domes to solidify at 37°C for 15-20 minutes.
- Organoid Culture and Maintenance:
 - Prepare the complete human gastric organoid medium by adding all supplements and growth factors, including 10 nM Gastrin I (1-14). For the first 2-3 days, also include a ROCK inhibitor to improve cell survival.
 - Carefully add 500 μ L of the complete medium to each well.
 - Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
 - Replace the medium every 2-3 days.
- Organoid Passaging:
 - Once organoids are large and have a developed lumen (typically every 7-10 days), they need to be passaged.
 - Mechanically disrupt the matrix domes and collect the organoids.
 - Break the organoids into smaller fragments by pipetting up and down.
 - Re-seed the fragments in fresh basement membrane matrix as described in step 2.
- Experimental Analysis:
 - Differentiation Studies: To study the effect of Gastrin I on differentiation, it can be added or withdrawn from the culture medium, and changes in cell lineage markers can be assessed

by immunofluorescence or qPCR.

- Proliferation Analysis: Perform EdU incorporation assays to label and quantify proliferating cells within the organoids.
- Functional Assays: Depending on the research question, functional assays can be performed. For example, to assess barrier function or response to other stimuli.

Conclusion

Gastrin I (1-14) is an essential component in the 3D culture of gastrointestinal tissues, particularly for promoting the growth and maintenance of organoids and spheroids. The protocols provided here offer a framework for researchers to investigate the multifaceted roles of gastrin signaling in both normal physiology and disease states. The use of these advanced 3D models, in conjunction with targeted stimulation by peptides like Gastrin I (1-14), will continue to be invaluable for basic research and the development of novel therapeutic strategies.

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